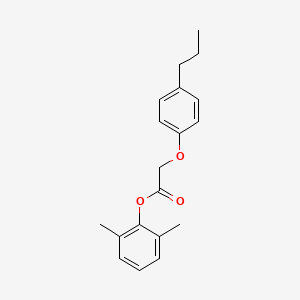

2,6-dimethylphenyl (4-propylphenoxy)acetate

Description

Contextualization of Phenoxyacetate (B1228835) Ester Chemistry in Academic Research

Overview of Phenoxyacetate Derivatives in Synthetic Chemistry

Phenoxyacetate derivatives are organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. They are a cornerstone in the synthesis of a wide array of more complex molecules. jetir.org Historically, they are recognized for their significant role in the development of herbicides. google.com However, their utility extends far beyond agriculture. In medicinal chemistry, the phenoxyacetic acid scaffold is a key structural component in various therapeutic agents, including antibacterial, anti-inflammatory, and antihypertensive drugs. jetir.orgnih.gov

The synthesis of these derivatives is a classic topic in organic chemistry, often involving the reaction of a phenol (B47542) with a salt of chloroacetic acid. google.comwipo.int Patents describe various methods, including heating salt compounds of phenol with chloroacetic acid salts in a solvent, followed by acidification and further modification like chlorination to produce derivatives. google.compatsnap.com More advanced methods aim to improve yield, reduce waste, and introduce a diverse range of substituents onto the phenyl rings to modulate the molecule's properties. wipo.int For instance, a simple procedure for synthesizing phenoxyacetic acid esters involves activating the carboxylic acid group of phenoxyacetic acid with reagents like Phosphonitrilic Chloride. jocpr.comjocpr.com

Significance of Ester Linkages in Bioactive Compound Design

The ester functional group is a critical component in the design and function of many bioactive compounds. stereoelectronics.org Ester bonds are prevalent in numerous metabolites and are strategically employed by medicinal chemists to enhance the properties of drug candidates. stereoelectronics.org

One of the most significant roles of the ester linkage is in the creation of prodrugs. A prodrug is an inactive or less active molecule that is metabolized in the body to release the active drug. By converting a polar functional group, such as a carboxylic acid or a phenol, into a less polar ester, chemists can improve a drug's ability to be absorbed from the gastrointestinal tract. stereoelectronics.org Once absorbed into the bloodstream, the ester linkage can be cleaved by ubiquitous esterase enzymes, releasing the active therapeutic agent. acs.org This strategy is widely used to improve the bioavailability of pharmaceuticals. acs.org

Furthermore, the ester group itself can be crucial for the molecule's interaction with its biological target. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, a key interaction for binding to proteins and other biological macromolecules. stereoelectronics.org The nature of the alcohol and acid components that form the ester dictates the molecule's size, shape, and lipophilicity, all of which are critical factors in its biological activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) 2-(4-propylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-4-6-16-9-11-17(12-10-16)21-13-18(20)22-19-14(2)7-5-8-15(19)3/h5,7-12H,4,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSJYZXFYVFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)OC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Academic Investigation of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Scope and Objectives of the Academic Research Outline for this compound

The intended scope and objectives of an academic research outline for this compound would be to systematically investigate its molecular structure and properties and to explore its potential utility. A hypothetical research framework would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound. This would likely involve the esterification of 2,6-dimethylphenol with (4-propylphenoxy)acetic acid. Subsequent characterization would use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Physicochemical Properties: Experimental determination of key physical and chemical properties. This would include melting point, boiling point, solubility in various solvents, and partition coefficient. This data is crucial for understanding the compound's behavior and for designing potential applications.

Exploration of Potential Applications: Based on the structural motifs present in the molecule (a substituted phenyl ring and a phenoxyacetate (B1228835) group), research could be directed towards areas where similar compounds have shown activity. For instance, various substituted phenoxyacetic acid derivatives have been investigated for their biological activities drugbank.com. Research into phenoxyacetamide derivatives has also indicated potential for applications such as anti-cancer agents mdpi.com. However, it must be stressed that this is speculative and not based on direct research on this compound.

Due to the current lack of available data, the following data tables for the physical and chemical properties of this compound cannot be populated with experimentally verified or computationally predicted values from reputable sources.

Interactive Data Table: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C19H22O3 |

| Molecular Weight | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 290839-53-1 |

| Appearance | Data not available |

| Stability | Data not available |

Historical and Current Approaches to Phenoxyacetate Ester Synthesis

The synthesis of phenoxyacetate esters is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. nih.gov The methodologies for creating these esters have evolved from traditional techniques to more sophisticated catalyst-mediated reactions designed to improve efficiency and selectivity.

Conventional Esterification Techniques Applied to Phenoxyacetates

Historically, the synthesis of phenoxyacetate esters has relied on conventional esterification methods. One of the most fundamental approaches is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. jocpr.comresearchgate.net In the context of phenoxyacetates, this would typically involve the reaction of a phenoxyacetic acid with an alcohol.

Another prevalent conventional method is the reaction of a phenol (B47542) with an acid anhydride (B1165640) or acid halide. For instance, phenolic esters can be prepared by reacting various phenols with acetic anhydride, sometimes under solvent-free conditions and optimized by temperature, eliminating the need for an acid or base catalyst. jetir.org A simple procedure for synthesizing phenoxy acetic acid esters involves the activation of the carboxylic acid group of a phenoxyacetic acid, followed by reaction with a phenol. jocpr.com

The Williamson ether synthesis is also a foundational technique for preparing the phenoxyacetic acid precursor itself. This method involves the reaction of a phenol with an alkali, followed by treatment with an alpha-haloacetate, such as chloroacetic acid. google.comgoogle.com For example, 2,6-dimethylphenoxyacetic acid can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of sodium hydroxide (B78521). google.com

These conventional methods, while effective, often require harsh reaction conditions, stoichiometric amounts of reagents, and can lead to challenges in product separation and purification.

Catalyst-Mediated Syntheses for Enhanced Yields and Selectivity

To overcome the limitations of conventional methods, significant research has focused on the development of catalyst-mediated syntheses for phenoxyacetate esters. These approaches aim to provide higher yields, greater selectivity, and more environmentally benign reaction conditions.

A variety of catalysts have been explored for esterification reactions. For example, metal cation-exchanged montmorillonite (B579905) nanoclays have been shown to be effective catalysts for the esterification of phenylacetic acid with various phenols. nih.gov In one study, Al³⁺-montmorillonite nanoclay was found to be particularly active, with the yield of the ester increasing with the amount of catalyst used due to the increased number of available acid sites. nih.gov Similarly, zinc-exchanged Montmorillonite K-10 (Zn-K10) has demonstrated high conversion and selectivity in the synthesis of phenolic esters. jetir.org

Phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) has been used as an effective activator for coupling phenoxyacetic acids with phenols at room temperature, resulting in good yields of the corresponding phenoxy esters. jocpr.com Heterogeneous solid acid catalysts, such as cation-exchange resins like Amberlyst-15, have also been employed to produce phenylacetic acid esters with high selectivity and yields of around 80%. researchgate.net

More recently, innovative catalysts like RhRu bimetallic oxide clusters have been developed for cross-dehydrogenative coupling reactions, which can form esters from arenes and carboxylic acids using molecular oxygen as the sole oxidant, offering a greener chemical synthesis pathway. eurekalert.org

Table 1: Comparison of Catalysts in Phenoxyacetate Ester Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Al³⁺-montmorillonite nanoclay | Phenylacetic acid, p-cresol | Toluene, reflux, 6h | High | nih.gov |

| Phosphonitrilic Chloride (PNT)/NMM | p-Methyl phenoxy acetic acid, various phenols | Chloroform, room temperature | Good | jocpr.com |

| Amberlyst-15 | Phenylacetic acid, various alcohols | Solvent-free, 110°C | ~80% | researchgate.net |

| 10% Zn-K10 | Phenols, acetic anhydride | 100°C, 3h | Up to 100% | jetir.org |

Targeted Synthesis of this compound

The targeted synthesis of this compound involves the strategic combination of its two key precursors: 4-propylphenol (B1200801) and a derivative of 2,6-dimethylphenol, likely (4-propylphenoxy)acetic acid which is then esterified with 2,6-dimethylphenol, or 4-propylphenol esterified with a 2,6-dimethylphenyl acetate derivative. The synthesis of these precursors is a critical first step.

Precursor Synthesis Strategies

4-Propylphenol is a commercially available alkylphenol that can also be synthesized through various laboratory methods. chemicalbook.com One common approach is the Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield 4-propylphenol.

Alternatively, 4-propylphenol can be obtained from the hydrodeoxygenation of 4-propylguaiacol (2-methoxy-4-propylphenol), a compound derived from lignin (B12514952). acs.org This process often utilizes catalysts such as presulfided NiO/MoO₃/Al₂O₃ and shows high selectivity for the formation of 4-propylphenol through the removal of the methoxy (B1213986) group. acs.org The conversion of 4-propylguaiacol and the yield of 4-propylphenol increase with rising temperatures. acs.org Research has also explored the conversion of 4-propylphenol to propylcyclohexane (B167486) over bifunctional catalysts, indicating pathways for its transformation. researchgate.net

Table 2: Physical Properties of 4-Propylphenol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 645-56-7 | chemsynthesis.com |

| Molecular Formula | C₉H₁₂O | chemsynthesis.com |

| Boiling Point | 232 °C | chemsynthesis.com |

| Melting Point | 20-22 °C | chemsynthesis.com |

| Density | 0.983 g/mL at 25 °C | chemsynthesis.com |

Synthesis of 2,6-Dimethylphenyl Acetate (or related intermediate)

The synthesis of intermediates related to the 2,6-dimethylphenyl portion of the target molecule, such as 2,6-dimethylphenoxyacetic acid or 2,6-dimethylphenyl acetate, is well-documented.

2,6-Dimethylphenoxyacetic acid can be synthesized by reacting 2,6-dimethylphenol (2,6-xylenol) with chloroacetic acid in the presence of a base like sodium hydroxide. google.com The process can involve the initial formation of sodium 2,6-dimethylphenolate, which then undergoes a substitution reaction with chloroacetic acid. google.com

The direct synthesis of 2,6-dimethylphenyl acetate can be achieved through the esterification of 2,6-dimethylphenol with acetic anhydride. prepchem.com A similar procedure for 3,5-dimethylphenyl acetate involves refluxing 3,5-dimethylphenol (B42653) with acetic anhydride, followed by extraction and purification. prepchem.com This standard esterification provides a straightforward route to this type of precursor.

Once these precursors, such as (4-propylphenoxy)acetic acid and 2,6-dimethylphenol, are synthesized, they can be reacted together through one of the esterification methods described in section 2.1 to form the final product, this compound. This final step would likely involve a catalyst to ensure a high yield and purity of the target compound.

Optimized Reaction Conditions for Ester Formation

Information regarding the optimized reaction conditions for the formation of this compound is not available in the reviewed literature. This includes specific details on solvent selection, reaction temperature, stoichiometric considerations, and reaction kinetics.

Solvent Selection and Reaction Temperature Optimization

Specific studies detailing the optimization of solvent selection and reaction temperature for the synthesis of this compound have not been identified.

Stoichiometric Considerations and Reaction Kinetics

There is no available information on the stoichiometric considerations or reaction kinetics for the synthesis of this specific ester.

Purification and Isolation Techniques for Academic Research

Detailed protocols for the purification and isolation of this compound for academic research purposes are not described in the available literature.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

While chromatographic techniques are standard for purification, specific conditions such as the stationary phase, mobile phase, and other parameters for the separation of this compound are not documented.

Recrystallization and Solvent Evaporation Methods

Specific solvents and conditions for the purification of this compound by recrystallization or solvent evaporation are not reported in the available scientific literature.

Advanced Synthetic Strategies and Novel Pathways for this compound

There is no information available regarding advanced synthetic strategies or novel pathways specifically developed for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are pivotal in developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. For the synthesis of this compound, green approaches can be applied to key steps, particularly the formation of the phenoxyacetic acid precursor and the final esterification.

One significant green methodology involves the use of solid acid catalysts, such as montmorillonite clays (B1170129) (K-10 and KSF), for esterification reactions. These clays are advantageous as they are inexpensive, non-corrosive, and reusable, offering an environmentally benign alternative to traditional mineral acid catalysts like sulfuric acid. researchgate.net Research has demonstrated that montmorillonite clays can effectively catalyze the esterification of phenols and alcohols under solvent-free conditions, often accelerated by microwave irradiation, leading to high yields in remarkably short reaction times. researchgate.net

For instance, the esterification of various phenols and alcohols using montmorillonite K-10 and KSF clays under microwave irradiation without a solvent has been reported to produce esters in high yields. researchgate.net Furthermore, metal-exchanged montmorillonite clays have been shown to be highly efficient catalysts for the esterification of phenolic acids. The catalytic activity can be tuned by exchanging the clay with different metal ions, such as Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺. journalajst.com

Another green approach is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and volatile organic solvents. The synthesis of phenolic esters has been achieved by reacting phenols with acetic anhydride without any solvent, relying on temperature control to drive the reaction. d-nb.info This method significantly reduces waste and simplifies product purification.

The synthesis of a key intermediate, 2,6-dimethyl phenoxyacetic acid, can also be made greener. Traditional methods may involve multiple steps with harsh reagents. google.com A more environmentally friendly route could involve a Williamson ether synthesis under phase-transfer catalysis, which can enhance reaction rates and allow for the use of less hazardous solvents and milder conditions.

Table 1: Comparison of Catalysts in Green Esterification of Phenols (Illustrative Data)

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Environmental Impact |

|---|---|---|---|---|

| Sulfuric Acid | Reflux, Toluene | 85 | No | High (corrosive, waste) |

| Montmorillonite K-10 | Microwave, Solvent-free | 95 | High | Low (non-corrosive, recyclable) |

| Fe³⁺-Montmorillonite | Reflux, Chloroform | 98 | High | Low (non-corrosive, recyclable) |

| No Catalyst | High Temperature, Solvent-free | 70 | N/A | Moderate (high energy use) |

Note: This table presents illustrative data based on findings for similar phenolic ester syntheses to highlight the advantages of green catalysts.

Flow Chemistry and Continuous Synthesis of Ester Derivatives

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and scalability. While specific studies on the continuous synthesis of this compound are not prevalent, the general principles of flow chemistry are highly applicable to the synthesis of ester derivatives.

In a continuous flow setup for esterification, reactants would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over temperature, pressure, and residence time, leading to higher yields and purities compared to batch reactions. The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, which is particularly beneficial for exothermic reactions.

Key advantages of applying flow chemistry to the synthesis of ester derivatives include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Continuous operation allows for higher throughput and automation, reducing manual handling and operational time.

Process Optimization: Reaction parameters can be rapidly screened and optimized, accelerating process development.

For the synthesis of this compound, a flow process could be envisioned where 4-propylphenoxyacetic acid and 2,6-dimethylphenol are passed through a heated column packed with a solid acid catalyst, such as a sulfonic acid-functionalized resin or a supported metal catalyst, to continuously produce the desired ester.

Enzymatic Synthesis and Biocatalytic Routes for this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of esters, particularly through lipase-catalyzed reactions, is a well-established and highly efficient method.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for the esterification of a wide range of substrates, including phenols and their derivatives. frontiersin.org These enzymes operate under mild temperatures and in organic solvents, often with high chemo-, regio-, and enantioselectivity. The synthesis of this compound could be achieved by the CALB-catalyzed esterification of 4-propylphenoxyacetic acid with 2,6-dimethylphenol.

The advantages of using enzymatic routes for this synthesis include:

High Selectivity: Enzymes can selectively target specific functional groups, minimizing the formation of byproducts and simplifying purification.

Mild Conditions: Enzymatic reactions are typically conducted at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benignity: Enzymes are biodegradable and non-toxic, and the reactions often use greener solvents.

Research has shown that immobilized lipases, such as Novozym 435 (a commercial preparation of CALB), are highly effective for the esterification of phenolic compounds. Immobilization allows for easy recovery and reuse of the enzyme, enhancing the economic viability of the process. The catalytic performance of lipases can be influenced by factors such as the choice of solvent, water activity, and the nature of the acyl donor.

Table 2: Comparison of Synthetic Routes for Phenolic Esters (Illustrative)

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Conventional | H₂SO₄ | 120 | 12 h | 85 | Well-established |

| Green (Clay) | Montmorillonite K-10 | 100 (Microwave) | 15 min | 95 | Reusable catalyst, fast, solvent-free option |

| Biocatalytic | Candida antarctica lipase B | 40-60 | 24-48 h | >90 | High selectivity, mild conditions, green |

Note: This table provides an illustrative comparison based on general findings for the synthesis of phenolic esters.

Computational and Theoretical Investigations of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Quantum Chemical Calculations on 2,6-Dimethylphenyl (4-Propylphenoxy)acetate

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. This method determines the optimized molecular geometry by finding the lowest energy conformation. A typical output from such a study would include a table of bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise spatial relationship between the 2,6-dimethylphenyl group, the central acetate (B1210297) linker, and the 4-propylphenoxy moiety. However, no published DFT studies providing these specific geometric parameters for the title compound could be located.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity. For this compound, this analysis would provide insights into its potential reaction pathways and electronic properties. No literature containing HOMO/LUMO energy values or the corresponding energy gap for this compound was identified.

Electrostatic Potential Surface (EPS) Analysis of the Compound

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This analysis is valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. An EPS analysis of this compound would highlight the electronegative oxygen atoms of the ester group as regions of negative potential. No specific EPS maps or analyses for this compound are available in the public domain.

Molecular Modeling and Dynamics Simulations for this compound

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Minima Identification

Molecules can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima). For a flexible molecule like this compound, this would involve studying the rotation around the various single bonds to determine the preferred three-dimensional shapes. Such a study would typically present a potential energy surface or a list of low-energy conformers. This information is currently unavailable for the specified compound.

Molecular Dynamics Simulations in Theoretical Solvent Environments

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD simulations can predict how the molecule behaves in a solution, including its conformational changes and interactions with solvent molecules. This provides a more realistic understanding of the molecule's dynamic nature than static, gas-phase calculations. No published molecular dynamics simulation studies for this compound in any solvent were found.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico SAR studies for this compound would theoretically explore how modifications to its chemical structure could influence its biological activity. These studies are fundamental in medicinal chemistry and drug design for optimizing lead compounds.

Ligand-Based and Structure-Based Design Principles Applied Theoretically

Theoretical drug design principles for this compound would fall into two main categories: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods would be employed. This approach would involve analyzing a set of molecules with known activities to build a model that predicts the activity of new, untested compounds. For this compound, this would involve synthesizing or computationally generating a series of analogues and correlating their structural features with a hypothetical biological effect. Key modifications could include altering the substitution pattern on the phenyl rings or changing the length and nature of the ester linkage.

Structure-Based Design: If the three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) were known, structure-based design could be utilized. This would involve using computational tools to dock the this compound molecule into the binding site of the target protein. This would provide insights into the specific molecular interactions driving binding and activity, guiding the design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a hypothetical QSAR study would involve generating a dataset of analogues and calculating various molecular descriptors for each. These descriptors quantify different aspects of the molecule's physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

A statistical model would then be developed to correlate these descriptors with a measured biological activity (e.g., IC50 values for enzyme inhibition). The resulting QSAR equation could then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (pIC50) |

| Analogue 1 | 4.2 | 0.1 | -0.5 | 5.8 |

| Analogue 2 | 4.5 | 0.3 | -0.7 | 6.2 |

| Analogue 3 | 3.9 | -0.1 | -0.4 | 5.5 |

| Analogue 4 | 4.8 | 0.2 | -0.9 | 6.5 |

Molecular Docking Simulations with Theoretical Protein Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method would be instrumental in understanding the potential interactions of this compound with a biological target at the atomic level.

The choice of a protein target for docking studies would depend on the intended therapeutic application. Phenoxyacetate (B1228835) derivatives have been investigated for various biological activities, including herbicidal, anti-inflammatory, and anti-cancer effects. Therefore, relevant protein targets for this compound could include enzymes such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases implicated in cancer pathways. The selection would ideally be guided by preliminary biological screening data.

A molecular docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm, such as AutoDock Vina or GOLD, would then be used to explore the conformational space of the ligand within the binding site of the protein. The quality of the predicted binding poses is evaluated using a scoring function, which estimates the binding free energy.

Table 2: Hypothetical Docking Algorithm Parameters

| Parameter | Value |

| Docking Algorithm | AutoDock Vina |

| Search Space (Grid Box) | Centered on the active site |

| Exhaustiveness | 10 |

| Number of Modes | 20 |

| Scoring Function | Vina Score |

The output of a docking simulation provides a set of possible binding poses, each with a corresponding binding energy score. The pose with the lowest energy is typically considered the most likely binding mode. Analysis of this pose would involve identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein's binding site. This information is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand to enhance these interactions.

Table 3: Hypothetical Analysis of Binding Interactions for this compound

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | TYR 355 | 2.8 |

| Hydrophobic | 2,6-dimethylphenyl | LEU 352, VAL 523 | - |

| Pi-Pi Stacking | 4-propylphenoxy | PHE 518 | 3.5 |

Mechanistic Studies of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate in Model Systems

Hydrolysis Pathways and Stability of the Ester Linkage

The stability of the ester linkage in 2,6-dimethylphenyl (4-propylphenoxy)acetate is a critical determinant of its behavior in both chemical and biological systems. The hydrolysis of this ester, which results in the formation of 4-propylphenoxyacetic acid and 2,6-dimethylphenol (B121312), can be catalyzed by acids, bases, or enzymes. The rate and mechanism of this cleavage are significantly influenced by the profound steric hindrance imparted by the two methyl groups at the ortho positions of the phenyl ring. ucoz.comresearchgate.net

Acid-catalyzed ester hydrolysis is a reversible reaction that typically proceeds through several potential mechanistic pathways, with the specific route being highly dependent on the ester's structure. libretexts.orgchemistrysteps.com For this compound, the steric bulk of the 2,6-dimethylphenyl group is the dominant factor governing the mechanism. spcmc.ac.in

The most common mechanism for acid-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (AAC2). libretexts.orgslideshare.net This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org However, the presence of two ortho-methyl groups on the phenyl ring creates significant steric hindrance, which impedes the approach of the water nucleophile and destabilizes the crowded tetrahedral transition state. ucoz.comspcmc.ac.in

Consequently, under strongly acidic conditions and in ionizing solvents, a shift to a rarer unimolecular acyl-oxygen cleavage (AAC1) mechanism is plausible. spcmc.ac.in This pathway avoids the sterically hindered nucleophilic attack by proceeding through the formation of a resonance-stabilized acylium ion intermediate after the departure of the 2,6-dimethylphenol leaving group. spcmc.ac.in The stability of the protonated 2,6-dimethylphenol as a leaving group would facilitate this unimolecular process.

Table 1: Comparison of Potential Acid-Catalyzed Hydrolysis Mechanisms

| Feature | AAC2 Mechanism (Bimolecular) | AAC1 Mechanism (Unimolecular) |

|---|---|---|

| Rate-Determining Step | Nucleophilic attack of water on the protonated carbonyl group. libretexts.org | Formation of an acylium ion intermediate. spcmc.ac.in |

| Key Intermediate | Tetrahedral Intermediate. libretexts.org | Acylium Ion. spcmc.ac.in |

| Steric Effects | Highly sensitive; rate is significantly decreased by steric hindrance near the reaction center. ucoz.com | Favored in sterically hindered esters where the AAC2 pathway is inhibited. spcmc.ac.in |

| Molecularity | Bimolecular. slideshare.net | Unimolecular. slideshare.net |

| Expected Prevalence | Common for most esters. | Rare; occurs with sterically hindered substrates in strongly acidic media. ucoz.comspcmc.ac.in |

Base-catalyzed hydrolysis, or saponification, is typically an irreversible process because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack. ucoz.comchemistrysteps.com The predominant mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2). slideshare.netresearchgate.net

The BAC2 mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient carbonyl carbon of the ester. chemistrysteps.com This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the phenoxide (in this case, 2,6-dimethylphenoxide) as the leaving group to yield 4-propylphenoxyacetic acid, which is then immediately deprotonated by base. chemistrysteps.com

Similar to the acid-catalyzed pathway, the steric hindrance from the ortho-methyl groups on the 2,6-dimethylphenyl moiety is expected to play a significant role. ucoz.com These bulky groups shield the carbonyl carbon, impeding the approach of the hydroxide nucleophile and thereby decreasing the rate of hydrolysis compared to unhindered phenyl esters. researchgate.net While the BAC2 mechanism is still the most probable pathway, its rate would be substantially lower than that of analogous esters lacking ortho-substituents.

Table 2: Predicted Relative Hydrolysis Rates Based on Steric Hindrance

| Compound | Substituents on Phenyl Ring | Expected Relative Rate of BAC2 Hydrolysis | Rationale |

|---|---|---|---|

| Phenyl (4-propylphenoxy)acetate | None | 100 (Reference) | Unhindered; accessible carbonyl carbon. |

| 2-Methylphenyl (4-propylphenoxy)acetate | One ortho-methyl group | < 100 | Moderate steric hindrance slows nucleophilic attack. |

| This compound | Two ortho-methyl groups | << 100 | Significant steric hindrance severely impedes the approach of the nucleophile, drastically reducing the reaction rate. ucoz.comresearchgate.net |

In biological systems, the hydrolysis of xenobiotic esters is primarily mediated by carboxylesterases (CEs), a class of serine hydrolases found in various tissues, particularly the liver. nih.govresearchgate.net These enzymes can hydrolyze a wide array of ester-containing compounds. nih.gov

The catalytic mechanism of CEs involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site. nih.gov The degradation of this compound would be initiated by the nucleophilic attack of the active site serine on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release 2,6-dimethylphenol and form an acyl-enzyme intermediate. This covalent intermediate is subsequently hydrolyzed by a water molecule, releasing 4-propylphenoxyacetic acid and regenerating the active enzyme.

The substrate specificity of carboxylesterases is a crucial factor. researchgate.netnih.gov The bulky and sterically hindered 2,6-dimethylphenyl group would require an enzyme with a sufficiently large and accommodating active site. It is likely that this compound would be a poorer substrate for many CEs compared to less hindered esters, leading to slower metabolic degradation. nih.gov Different CE isoforms (e.g., CES1 and CES2 in humans) exhibit different substrate preferences, and identifying the specific enzymes capable of hydrolyzing this compound would be necessary to fully understand its metabolic fate. researchgate.net

Theoretical Interactions with Biological Receptors and Enzymes

The chemical structure of this compound, and particularly its hydrolysis product 4-propylphenoxyacetic acid, suggests potential interactions with various biological targets. The phenoxyacetic acid motif is a known pharmacophore that can bind to several receptors and enzymes. nih.govnih.gov

Based on structural analogy to known active molecules, this compound could function as a prodrug, releasing the active metabolite 4-propylphenoxyacetic acid upon hydrolysis. This metabolite could theoretically interact with several receptor types.

Free Fatty Acid Receptor 1 (FFA1): Derivatives of phenoxyacetic acid have been identified as potent agonists of FFA1, a G-protein coupled receptor involved in stimulating insulin (B600854) secretion. nih.gov As an agonist, 4-propylphenoxyacetic acid could bind to the receptor, inducing a conformational change that initiates downstream signaling pathways.

Endothelin Receptors: Closely related structures, such as phenoxybutanoic acid derivatives, have been developed as selective antagonists for the endothelin A (ETA) receptor. nih.gov As an antagonist, the molecule would bind to the receptor's active site but fail to trigger the conformational change necessary for activation, thereby blocking the binding and action of the endogenous ligand, endothelin-1.

Peroxisome Proliferator-Activated Receptors (PPARs): Phenoxyacetic acid analogs have also been shown to act as agonists for PPARα and PPARγ, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. scienceopen.com

The specific binding mode (agonism vs. antagonism) is determined by the precise interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues within the receptor's binding pocket. mdpi.com

The compound or its hydrolysis products could theoretically modulate the activity of various enzymes through inhibition or activation.

Enzyme Inhibition: This is a more common mechanism where a molecule binds to an enzyme and decreases its activity.

Cyclooxygenase (COX) Inhibition: Phenoxyacetic acid derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain signaling. nih.gov The hydrolysis product, 4-propylphenoxyacetic acid, could act as a competitive inhibitor by binding to the active site of COX-2, preventing its natural substrate, arachidonic acid, from binding and being converted into prostaglandins.

Carboxylesterase (CE) Inhibition: While the parent compound is a substrate for CEs, it or its products could also act as reversible competitive inhibitors for the hydrolysis of other ester substrates by competing for the same active site. nih.gov

Enzyme Activation: This is a less common mechanism where a molecule binds to an enzyme and increases its activity. This typically occurs when a molecule binds to an allosteric site (a site other than the active site), inducing a conformational change that enhances the enzyme's substrate binding or catalytic efficiency. While no specific examples of enzyme activation are documented for this precise structure, it remains a theoretical possibility for interaction with various metabolic enzymes.

Table 3: Summary of Theoretical Biological Interactions

| Target Class | Potential Target | Proposed Interaction | Theoretical Mechanism |

|---|---|---|---|

| Receptors | Free Fatty Acid Receptor 1 (FFA1) | Agonism | Binds to and activates the receptor, stimulating downstream signaling. nih.gov |

| Endothelin A (ETA) Receptor | Antagonism | Binds to the receptor, blocking the action of the natural ligand without activating the receptor. nih.gov | |

| PPARs (α, γ) | Agonism | Binds to and activates nuclear receptors, modulating gene expression. scienceopen.com | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition | Competitively binds to the active site, preventing prostaglandin (B15479496) synthesis. nih.gov |

Photodegradation and Environmental Transformation Pathways

The structural arrangement of this compound, featuring two aromatic rings linked by an ester and an ether bond, suggests multiple sites susceptible to photodegradation. This process is a key mechanism for the transformation of organic compounds in the environment, driven by the energy of sunlight.

Under simulated environmental conditions, the photodegradation of this compound is anticipated to proceed through several key reactions, primarily involving the cleavage of its ester and ether linkages, as well as transformations of the aromatic rings. The presence of photosensitizers in the environment, such as humic acids, can accelerate these processes.

Initial photolytic cleavage of the ester bond is a probable primary degradation step. This hydrolysis reaction would yield 2,6-dimethylphenol and (4-propylphenoxy)acetic acid. Phenyl esters are known to undergo hydrolysis, and this process can be facilitated by light energy.

Another significant photolytic pathway is the cleavage of the ether bond in the (4-propylphenoxy)acetic acid intermediate, leading to the formation of 4-propylphenol (B1200801) and other downstream products. Studies on phenoxyacetic acid herbicides have demonstrated that this ether linkage is susceptible to photolytic attack.

Furthermore, the aromatic rings of the parent compound and its degradation products are subject to hydroxylation by photochemically generated reactive oxygen species, such as hydroxyl radicals. This can lead to the formation of various hydroxylated derivatives, which are often more susceptible to further degradation and ring cleavage. For instance, the photodegradation of 4-alkylphenols is known to be initiated by hydroxyl radical attack. nih.gov

The photodegradation process is influenced by environmental factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation. For example, the photodegradation of some phenolic compounds is enhanced in the presence of ferric ions under acidic conditions. nih.gov

Table 1: Predicted Major Photodegradation Products of this compound

| Precursor Compound | Predicted Photodegradation Product |

| This compound | 2,6-dimethylphenol |

| This compound | (4-propylphenoxy)acetic acid |

| (4-propylphenoxy)acetic acid | 4-propylphenol |

| 2,6-dimethylphenol | Hydroxylated 2,6-dimethylphenol derivatives |

| 4-propylphenol | Hydroxylated 4-propylphenol derivatives |

Microbial metabolism is a critical pathway for the breakdown of organic compounds in soil and aquatic environments. The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis of the ester linkage. This initial step, catalyzed by esterases produced by a wide range of microorganisms, would release 2,6-dimethylphenol and (4-propylphenoxy)acetic acid.

Following the initial hydrolysis, the resulting intermediates are likely to undergo further microbial degradation. The metabolism of (4-propylphenoxy)acetic acid would likely proceed through the cleavage of the ether bond, a well-documented pathway for phenoxyalkanoic acid herbicides. This would yield 4-propylphenol and an aliphatic side chain that can be readily metabolized.

The microbial degradation of the resulting phenolic compounds, 2,6-dimethylphenol and 4-propylphenol, is expected to follow established pathways for substituted phenols. These pathways typically involve hydroxylation of the aromatic ring to form catechols or other dihydroxybenzenes. Subsequently, the aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle.

For instance, the microbial degradation of 4-alkylphenols under anaerobic conditions has been shown to occur via the oxidation of the alpha carbon in the alkyl chain. nih.gov In aerobic environments, rhodococci have been found to metabolize 4-ethylphenol (B45693) and 4-propylphenol through a meta-cleavage pathway. biorxiv.org Similarly, the biodegradation of 2,6-dimethylphenol by various bacteria has been reported, often involving initial hydroxylation.

The rate and extent of microbial metabolism are highly dependent on environmental conditions, including the availability of nutrients, oxygen levels, temperature, pH, and the composition of the microbial community.

Table 2: Predicted Microbial Metabolism Intermediates of this compound

| Precursor Compound | Predicted Microbial Intermediate |

| This compound | 2,6-dimethylphenol |

| This compound | (4-propylphenoxy)acetic acid |

| (4-propylphenoxy)acetic acid | 4-propylphenol |

| 2,6-dimethylphenol | 2,6-dimethylcatechol |

| 4-propylphenol | 4-propylcatechol |

In addition to photolytic and microbial processes, this compound can undergo abiotic oxidation and reduction reactions in the environment. These processes are often mediated by naturally occurring oxidants and reductants in soil and water.

A primary abiotic degradation pathway is the chemical hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases present in the environment and would lead to the formation of 2,6-dimethylphenol and (4-propylphenoxy)acetic acid. The rate of hydrolysis is dependent on pH and temperature.

The phenolic moieties of the parent compound and its degradation products are susceptible to abiotic oxidation. Metal oxides, such as manganese dioxide, which are common components of soils and sediments, can act as powerful oxidants. The oxidation of alkylphenols by manganese dioxide has been shown to proceed through the formation of phenoxyl radicals, which can then undergo further reactions, including polymerization or the formation of quinones and other oxidation products. nih.gov

Furthermore, reactive oxygen species, such as hydroxyl radicals, can be generated in the environment through various abiotic processes, including Fenton reactions involving iron minerals. These highly reactive species can oxidize the aromatic rings and alkyl side chains of this compound and its degradation products, leading to their transformation and eventual mineralization.

Reduction reactions are generally less significant for this type of compound under typical aerobic environmental conditions. However, in anoxic environments, such as saturated soils or sediments, reductive processes could potentially play a role in the transformation of certain functional groups.

Table 3: Potential Abiotic Transformation Reactions of this compound

| Transformation Process | Reactant | Potential Products |

| Ester Hydrolysis | This compound | 2,6-dimethylphenol, (4-propylphenoxy)acetic acid |

| Oxidation | 2,6-dimethylphenol | 2,6-dimethyl-p-benzoquinone, polymeric products |

| Oxidation | 4-propylphenol | 4-propyl-o-benzoquinone, 4-propyl-p-benzoquinone, polymeric products |

Analytical Methodologies for the Detection and Quantification of 2,6 Dimethylphenyl 4 Propylphenoxy Acetate in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is a laboratory technique for the separation of a mixture into its components. postnova.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. postnova.com For the analysis of 2,6-dimethylphenyl (4-propylphenoxy)acetate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for achieving effective separation and identification within various research matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. phenomenex.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Stationary Phase Selection: For a compound like this compound, which is moderately non-polar, reversed-phase (RP-HPLC) is the most common chromatographic mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The most popular stationary phase is a C18-bonded silica (B1680970) (also known as ODS), which provides excellent hydrophobic retention for a wide range of compounds. researchgate.net Other phases, such as C8, Phenyl, or pentafluorophenyl, can offer different selectivities and may be evaluated to optimize the separation from matrix components. researchgate.net Phenyl phases, in particular, can offer unique selectivity for aromatic compounds due to potential π-π interactions.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com The composition of the mobile phase is a critical factor that influences retention time and resolution. phenomenex.com For this compound, a gradient elution method is often preferred. This involves changing the proportion of the organic solvent in the mobile phase during the analysis. The gradient typically starts with a higher percentage of water and increases in organic solvent content, which allows for the elution of more strongly retained compounds as sharp peaks. Buffers may be added to the mobile phase to control the pH and ensure consistent retention times, especially if matrix components have ionizable groups. phenomenex.com

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 or Phenyl-Hexyl |

| Dimensions | 150 mm length x 4.6 mm I.D. |

| Particle Size | 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

The presence of two aromatic rings in the structure of this compound makes it an ideal candidate for detection using ultraviolet-visible (UV-Vis) spectroscopy. shimadzu.com Most organic analytes are analyzed in the ultraviolet range of 190–350 nm. shimadzu.com The optimal wavelength for detection corresponds to the absorbance maximum of the analyte, which provides the highest sensitivity.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a highly versatile detector for HPLC. scioninstruments.com Unlike a standard UV-Vis detector that measures absorbance at one or a few pre-selected wavelengths, a DAD simultaneously measures the absorbance across a wide range of wavelengths (e.g., 190-900 nm). shimadzu.comscioninstruments.com

The advantages of using a DAD for the analysis of this compound include:

Optimal Wavelength Selection: A full UV-Vis spectrum is collected for the analyte as it elutes from the column. scioninstruments.com This allows the analyst to retrospectively select the wavelength of maximum absorbance for quantification, thereby maximizing sensitivity.

Peak Purity Analysis: The DAD can acquire spectra at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope). shimadzu.com Software can then compare these spectra; if they are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity. shimadzu.com

Compound Identification: The acquired spectrum can serve as a characteristic fingerprint of the analyte. scioninstruments.com While not definitive for structural elucidation, it can be compared against a library of spectra to aid in tentative identification. researchgate.net

For this compound, monitoring multiple wavelengths, for instance around 220 nm and 270 nm, could be a good starting point for method development, with the final wavelength selection based on the experimentally determined absorbance maximum.

Spectroscopic and Spectrometric Characterization in Research Settings

The unequivocal identification and structural elucidation of synthetic compounds such as this compound are fundamental in research settings. This relies on a suite of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, which provide detailed information on molecular weight, fragmentation, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule. For aromatic esters like this compound, the presence of stable aromatic rings means the molecular ion peak (M•+) is expected to be prominent. whitman.edulibretexts.orgwhitman.edu

The fragmentation of aromatic esters in EI-MS is predictable and follows established chemical principles, such as alpha-cleavage and rearrangements. youtube.comjove.com Key fragmentation pathways for this compound would conceptually include:

Alpha-cleavage at the ester bond, leading to the loss of the alkoxy group (•O-C₆H₃(CH₃)₂) or the acyl group. The formation of a resonance-stabilized acylium ion is a common fragmentation pattern for esters. whitman.edu

Cleavage resulting in the formation of a 2,6-dimethylphenoxyl radical and a [M - 121]⁺ ion corresponding to the 4-propylphenoxyacetyl cation.

Cleavage yielding a 4-propylphenoxyl radical and a [M - 135]⁺ ion.

Fragmentation of the propyl side chain, including the characteristic loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value (Conceptual) | Proposed Fragment Ion | Notes |

| 298 | [C₁₉H₂₂O₃]⁺• | Molecular Ion (M⁺•) |

| 177 | [C₁₁H₁₃O₂]⁺ | Acylium ion from cleavage of the C-O bond to the dimethylphenyl ring |

| 163 | [C₁₀H₁₁O₂]⁺ | Ion resulting from McLafferty-type rearrangement of the propyl group |

| 121 | [C₈H₉O]⁺ | 2,6-dimethylphenoxide cation |

| 107 | [C₇H₇O]⁺ | Fragment from the 4-propylphenol (B1200801) moiety after loss of C₂H₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzene derivatives whitman.edu |

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer. This process predominantly forms a protonated molecular ion, [M+H]⁺. For this compound, CI would be used to confidently confirm the molecular weight (298.38 g/mol) by observing a strong signal at m/z 299.

Electrospray Ionization (ESI) is another soft ionization technique, ideal for analyzing a wide range of compounds. It generates intact ionic molecules directly from a solution, typically producing protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, ESI would produce a strong ion at m/z 299.3, corresponding to the protonated molecule.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 299) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed, providing definitive evidence for the connectivity of the molecule. This technique bridges the gap between the soft ionization of ESI and the detailed structural information from fragmentation.

Table 2: Conceptual Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| 299.3 ([M+H]⁺) | 177.1 | C₈H₁₀O (2,6-dimethylphenol) | Confirms the presence of the 4-propylphenoxyacetate moiety. |

| 299.3 ([M+H]⁺) | 122.2 | C₁₁H₁₃O₂ (4-propylphenoxyacetic acid) | Confirms the presence of the 2,6-dimethylphenyl group. |

| 177.1 | 149.1 | CO (Carbon monoxide) | Characteristic loss from the acylium ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Conceptual framework for applying, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each unique proton group. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Propyl -CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

| Propyl -CH₂- | 1.5 - 1.7 | Sextet | 2H |

| Propyl Ar-CH₂- | 2.5 - 2.6 | Triplet (t) | 2H |

| Acetate (B1210297) -CH₂- | 4.7 - 4.8 | Singlet (s) | 2H |

| 2,6-dimethylphenyl -CH₃ | 2.1 - 2.2 | Singlet (s) | 6H |

| Aromatic protons | 6.8 - 7.2 | Multiplets (m) | 7H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Propyl -CH₃ | ~14 |

| Propyl -CH₂- | ~24 |

| Propyl Ar-CH₂- | ~37 |

| 2,6-dimethylphenyl -CH₃ | ~16 |

| Acetate -CH₂- | ~65 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 130 - 158 |

| Carbonyl C=O | 168 - 170 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons within the propyl chain (e.g., between the -CH₂- at ~2.5 ppm and the -CH₂- at ~1.6 ppm). It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It would be used to definitively assign the carbon signals based on the more easily interpreted proton signals. For example, the proton singlet at ~4.7 ppm would correlate to the carbon signal at ~65 ppm, confirming the assignment of the acetate methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule. Key conceptual correlations for this compound would include:

A correlation from the acetate methylene protons (~4.7 ppm) to the carbonyl carbon (~169 ppm).

A correlation from the acetate methylene protons (~4.7 ppm) to the oxygen-linked aromatic carbon of the 4-propylphenoxy group.

A correlation from the methyl protons of the 2,6-dimethylphenyl group (~2.1 ppm) to the quaternary and C-H carbons of their aromatic ring, confirming their position.

By combining these spectroscopic and spectrometric techniques, researchers can unambiguously confirm the identity, molecular weight, and detailed chemical structure of this compound.

Sample Preparation and Matrix Effects in Environmental or Synthetic Samples

The accurate detection and quantification of this compound in complex matrices, such as those encountered in environmental monitoring or synthetic chemistry, necessitate robust sample preparation protocols. The primary objectives of sample preparation are to isolate the analyte from interfering components, concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the analytical technique (e.g., gas chromatography (GC) or high-performance liquid chromatography (HPLC)). scispace.com The complexity of the sample matrix can significantly influence the reliability of analytical results, introducing phenomena known as matrix effects. chromatographyonline.com

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The selection of an appropriate extraction technique is critical for achieving high recovery of this compound while minimizing the co-extraction of interfering substances. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common and effective methods for this purpose. scispace.com

Liquid-Liquid Extraction (LLE)

LLE is a traditional method that partitions compounds between two immiscible liquid phases. For a relatively nonpolar ester like this compound, extraction from an aqueous sample would typically involve an organic solvent such as methylene chloride or a hexane/ether mixture. The efficiency of the extraction depends on the analyte's partition coefficient between the two phases. Multiple extractions are often performed to ensure quantitative recovery. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. sigmaaldrich.com

Solid-Phase Extraction (SPE)

SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. scispace.comsigmaaldrich.com This technique involves passing a liquid sample through a sorbent bed packed in a cartridge or disk. epa.gov The analyte is retained on the sorbent while the bulk of the matrix passes through. Subsequently, the analyte is eluted with a small volume of a strong solvent. sigmaaldrich.com

For this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, would be suitable for extraction from aqueous samples. sigmaaldrich.com The nonpolar nature of the analyte would promote strong retention on the hydrophobic C18 stationary phase. For samples where the analyte is already in a non-polar organic solvent (e.g., from a synthesis workup), normal-phase SPE could be employed for cleanup, using a polar sorbent like silica or Florisil. sigmaaldrich.com The choice of sorbent and elution solvents is crucial and must be optimized to achieve selective extraction. sigmaaldrich.com

| Technique | Solvent/Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Solvent Volume per Sample (mL) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Methylene Chloride | 88.5 | 7.2 | 150 |

| Solid-Phase Extraction (SPE) | C18 Cartridge | 96.2 | 3.5 | 10 |

Matrix Interference Mitigation Strategies (General analytical method)

Matrix effects occur when co-extracted components from the sample interfere with the analyte's signal during instrumental analysis, leading to either suppression or enhancement of the response. researchgate.net This can result in inaccurate quantification. chromatographyonline.com Several strategies can be employed to minimize or compensate for these effects.

Optimized Sample Cleanup: The most direct approach is to remove interfering components during sample preparation. This can involve using highly selective SPE sorbents or performing additional cleanup steps, such as gel permeation chromatography (GPC) for complex environmental samples. epa.gov

Chromatographic Separation: Improving the separation of the analyte from matrix components by adjusting the GC or HPLC method conditions (e.g., changing the column, temperature program, or mobile phase gradient) can prevent co-elution and mitigate interference at the detector. nih.gov

Sample Dilution: A simple and often effective method, particularly for highly concentrated extracts or when using sensitive techniques like tandem mass spectrometry (MS/MS), is to dilute the sample. nih.govchromatographyonline.com Dilution reduces the concentration of interfering substances relative to the analyte, thereby diminishing their impact. researchgate.net

Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to every sample, standard, and blank. chromatographyonline.com Since the internal standard experiences similar matrix effects as the analyte, calculating the ratio of the analyte response to the internal standard response can correct for signal suppression or enhancement and improve accuracy and precision. chromatographyonline.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the actual samples. chromatographyonline.com This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

| Strategy | Principle | Applicability |

|---|---|---|

| Optimized Cleanup | Physical removal of interfering compounds before analysis. | Universally applicable; essential for very "dirty" matrices. |

| Chromatographic Separation | Resolving the analyte peak from interfering peaks. | Applicable to all chromatographic methods (GC, HPLC). |

| Sample Dilution | Reducing the concentration of matrix components to minimize their effect. | Effective when analyte concentration is sufficiently high. nih.govchromatographyonline.com |

| Internal Standard | Compensation for signal variation by using a reference compound. chromatographyonline.com | Highly effective, especially with isotopically labeled standards. |

| Matrix-Matched Calibration | Matching the matrix of the standards to the samples to ensure equal signal effects. chromatographyonline.com | Gold standard for accuracy when a representative blank matrix is available. |

Validation of Analytical Methods for Accuracy and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative methods, accuracy and precision are two of the most critical validation parameters. iiste.orgwjarr.com

Accuracy

Accuracy refers to the closeness of a measured value to the true or accepted value. researchgate.net It is typically assessed through recovery studies. This involves spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage of the analyte recovered is calculated, with results close to 100% indicating high accuracy. researchgate.net These studies are usually performed at multiple concentration levels across the method's range. gavinpublishers.com

Precision

Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. iiste.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but with different analysts, on different days, or with different equipment.

Regulatory guidelines often specify acceptance criteria for accuracy and precision, which can vary depending on the application (e.g., trace-level environmental analysis vs. synthetic product assay). gavinpublishers.comwordpress.com

| Validation Parameter | Spike Level (µg/mL) | Statistic | Result | Acceptance Criteria |

|---|---|---|---|---|

| Accuracy (% Recovery) | 10 | Mean Recovery | 98.5% | 80-120% |

| 50 | Mean Recovery | 101.2% | ||

| 100 | Mean Recovery | 99.3% | ||

| Precision (% RSD) | 10 | Repeatability RSD | 2.1% | ≤ 5% |

| 100 | Intermediate Precision RSD | 4.5% |

Future Research Directions and Unexplored Avenues for 2,6 Dimethylphenyl 4 Propylphenoxy Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2,6-dimethylphenyl (4-propylphenoxy)acetate, an ester, is fundamentally an esterification reaction. Conventional methods often face challenges such as harsh reaction conditions, by-product formation, and reliance on non-renewable resources. mdpi.comnih.gov Future research is therefore geared towards developing more efficient and environmentally benign synthetic strategies.

Exploration of Catalyst Systems for Selective Esterification

The direct esterification of a phenol (B47542) with a carboxylic acid is a critical step in synthesizing compounds like this compound. google.com The selection of an appropriate catalyst is paramount to accelerate the reaction, improve yield, and enhance selectivity. mdpi.com While homogeneous acid catalysts are traditionally used, they pose challenges related to corrosion and separation. mdpi.comnih.gov Consequently, research is shifting towards heterogeneous catalysts and other advanced systems. nih.gov

Future investigations should focus on a variety of catalytic systems to optimize the synthesis of this specific ester. Strong acid catalysts, including sulfonic and sulfuric acids, have been employed for phenol esterification, with reaction efficiency depending on factors like the mole ratio of reactants. google.com Phosphorous acid has also been identified as an effective catalyst that can produce high-purity esters with minimal by-products. google.com

Enzymatic systems, particularly those using immobilized lipases, offer a green alternative, enabling mild and selective reactions. nih.gov For instance, Novozym 435 has been successfully used in the esterification of various phenolic compounds. mdpi.com Another promising avenue is phase-transfer catalysis, which can facilitate esterification in biphasic aqueous-organic mediums, potentially leading to high yields and simple product separation. researchgate.net The use of carbodiimides as activating reagents and basic catalysts also presents a method for the selective acylation of phenols. nih.gov

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Solid Acids | Ion-exchange resins, Zeolites, Metal oxides | Easy separation, Reusability, Reduced corrosion nih.gov | Catalyst stability, activity, and selectivity for phenolic substrates. |

| Homogeneous Acids | Sulfuric acid, p-Toluenesulfonic acid (P-TSA), Phosphorous acid | High catalytic activity google.comgoogle.com | Optimizing reaction conditions to minimize by-products and improve purification. |

| Enzymatic Catalysts | Immobilized lipases (e.g., Novozym 435) | High selectivity, Mild reaction conditions, Environmentally benign nih.govmdpi.com | Enzyme stability, cost-effectiveness, and performance in non-aqueous media. |

| Phase-Transfer Catalysts | Quaternary ammonium (B1175870) or phosphonium (B103445) salts | High yields, Rapid reaction times, Simple work-up researchgate.net | Catalyst efficiency and optimization of the biphasic solvent system. |

| Coupling Reagents | Carbodiimides | High selectivity for specific functional groups nih.gov | Mechanism and control of selectivity between phenolic and other hydroxyl groups. |

Sustainable Feedstocks and Bio-based Precursors

A major goal of green chemistry is the replacement of petroleum-derived feedstocks with renewable, bio-based alternatives. whiterose.ac.uk The synthesis of this compound relies on two key precursors: 2,6-dimethylphenol and 4-propylphenoxyacetic acid (which is derived from 4-propylphenol (B1200801) and a C2 source). Future research should prioritize the development of pathways to produce these precursors from biomass.

Lignocellulosic biomass is a promising renewable source for phenolic compounds. researchgate.net Lignin (B12514952), a complex aromatic polymer, is particularly rich in phenyl-propanol units that can be broken down to produce valuable chemicals. mdpi.com Processes are being developed to obtain 2,6-dimethylphenol from the reaction of phenol and methanol, with both precursors potentially derivable from biomass. researchgate.net Similarly, 4-propylphenol can be targeted from specific lignin streams.

Bio-based monomers for polymer synthesis are gaining significant interest, and the methodologies for their production can be adapted. whiterose.ac.ukrsc.org For instance, sustainable methods for producing phenoxyacetic acid and related compounds from renewable feedstocks like L-phenylalanine, glucose, and glycerol (B35011) are being explored, which could be adapted for the 4-propyl substituted variant. researchgate.net

| Precursor | Potential Bio-based Source | Conversion Strategy | Reference |

|---|---|---|---|

| 2,6-Dimethylphenol | Lignin, Phenol from biomass | Catalytic methylation of bio-derived phenol using bio-methanol. | researchgate.net |

| 4-Propylphenol | Lignin | Selective hydrogenolysis or fractionation of specific lignocellulosic biomass. | mdpi.com |

| Phenoxyacetic Acid Moiety | Glucose, Glycerol, L-Phenylalanine | Fermentation and biocatalytic cascades to produce phenylacetic acid, followed by functionalization. | researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling is an indispensable tool for optimizing chemical processes and designing new molecules. For this compound, these methods can provide profound insights into reaction mechanisms, predict properties, and guide the synthesis of novel derivatives.